molecular formula C19H21NO3 B2834455 (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide CAS No. 496779-83-0

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide

Cat. No.: B2834455
CAS No.: 496779-83-0
M. Wt: 311.381
InChI Key: FHIXDLPMOYIBGT-ZRDIBKRKSA-N
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Description

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is an organic compound characterized by the presence of a phenyl group substituted with two methoxy groups at the 2 and 4 positions, and an amide linkage to a prop-2-enamide chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dimethoxybenzaldehyde and 1-phenylethylamine.

    Formation of the Intermediate: The aldehyde group of 2,4-dimethoxybenzaldehyde is first converted to a corresponding alcohol via reduction.

    Amide Formation: The intermediate alcohol is then reacted with 1-phenylethylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the amide bond.

    Final Product: The final step involves the dehydration of the intermediate to form the this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The double bond in the prop-2-enamide chain can be reduced to form a saturated amide.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride (NaH).

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of saturated amides.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of advanced materials and as a precursor in various chemical processes.

Mechanism of Action

The mechanism of action of (2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2E)-3-(2,4-dimethoxyphenyl)prop-2-enamide: Lacks the N-(1-phenylethyl) group.

    (2E)-3-(2,4-dimethoxyphenyl)-N-methylprop-2-enamide: Contains a methyl group instead of the N-(1-phenylethyl) group.

Uniqueness

(2E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide is unique due to the presence of both the 2,4-dimethoxyphenyl and N-(1-phenylethyl) groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

(E)-3-(2,4-dimethoxyphenyl)-N-(1-phenylethyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO3/c1-14(15-7-5-4-6-8-15)20-19(21)12-10-16-9-11-17(22-2)13-18(16)23-3/h4-14H,1-3H3,(H,20,21)/b12-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHIXDLPMOYIBGT-ZRDIBKRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=O)C=CC2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC=CC=C1)NC(=O)/C=C/C2=C(C=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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